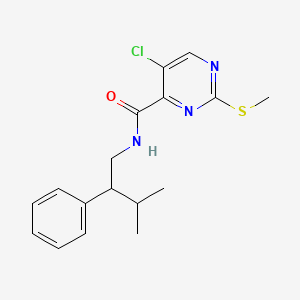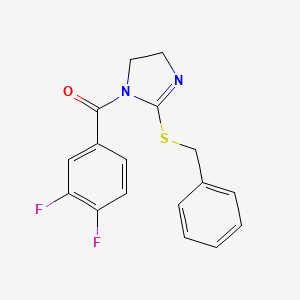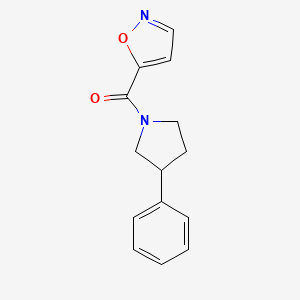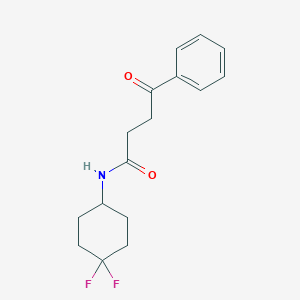
5-chloro-N-(3-methyl-2-phenylbutyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(3-methyl-2-phenylbutyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies in the immune system. Therefore, TAK-659 has the potential to be used in the treatment of various autoimmune diseases and cancers.
作用機序
TAK-659 exerts its therapeutic effects by inhibiting the activity of BTK, a protein kinase that plays a crucial role in the development and activation of B cells. BTK is involved in various signaling pathways that regulate B cell proliferation, differentiation, and survival. Therefore, the inhibition of BTK by TAK-659 leads to the suppression of B cell function and the production of antibodies, which can be beneficial in the treatment of autoimmune diseases and cancers.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit BTK activity in a dose-dependent manner, leading to the suppression of B cell function and the production of antibodies. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
One of the main advantages of TAK-659 for lab experiments is its potency and selectivity towards BTK. This allows for precise targeting of B cells and the inhibition of their function. However, one limitation of TAK-659 is its potential toxicity and adverse effects, which need to be carefully monitored in preclinical and clinical studies.
将来の方向性
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune diseases, where TAK-659 can be used to suppress the production of autoantibodies and reduce inflammation. Another potential application is in the treatment of cancers, where TAK-659 can be used to induce apoptosis in cancer cells and inhibit tumor growth. Further research is needed to optimize the dosing and administration of TAK-659 and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid with 3-methyl-2-phenylbutan-2-ol in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methyl-N-(4-piperidinyl)amine to give TAK-659.
科学的研究の応用
TAK-659 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also demonstrated significant anti-tumor activity in various cancer cell lines, including lymphoma, leukemia, and multiple myeloma.
特性
IUPAC Name |
5-chloro-N-(3-methyl-2-phenylbutyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-11(2)13(12-7-5-4-6-8-12)9-19-16(22)15-14(18)10-20-17(21-15)23-3/h4-8,10-11,13H,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUASSCYIMYOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)C1=NC(=NC=C1Cl)SC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone](/img/structure/B2507065.png)
![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2507068.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)



![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)

![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)

